

Technical Guide: (3S)-3-Hydroxy-5-methylhexanoic Acid

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Compound of Interest

Compound Name:	(3S)-3-hydroxy-5-methylhexanoic acid
CAS No.:	119639-03-1
Cat. No.:	B13606957

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Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (CAS: 119639-03-1) is a chiral

-hydroxy acid structurally analogous to the amino acid leucine.[1] It serves as a high-value chiral synthon in the pharmaceutical industry, primarily for the installation of the "statine" unit in protease inhibitors and as a backbone component in cyclic depsipeptides (e.g., Spiruchostatin analogs). Its metabolic stability and specific stereochemistry make it a pivotal intermediate in the asymmetric synthesis of

-amino acids, including the blockbuster anticonvulsant Pregabalin.

Chemical Identity & Stereochemistry

This compound is defined by a remote isobutyl tail and a secondary hydroxyl group at the C3 position with (S)-configuration.

Property	Detail
IUPAC Name	(3S)-3-hydroxy-5-methylhexanoic acid
Common Synonyms	(S)-3-Hydroxyisoheptanoic acid; -Hydroxy-isocaproic acid homolog
CAS Number	119639-03-1 (Specific for (S)-isomer)
Molecular Formula	
Molecular Weight	146.19 g/mol
SMILES	<chem>CC(C)CCC(=O)O</chem>
Stereochemistry	(S)-Enantiomer (corresponds to the L-configuration in hydroxy acid nomenclature)

Stereochemical Validation

The (S)-configuration is critical for biological activity. In depsipeptides, this stereocenter often dictates the folding and binding affinity of the macrocycle.

- Chiral Purity: Typically

98% ee required for GMP synthesis.

- Specific Rotation:

to

(c=1,

) (Note: Sign and magnitude can vary by solvent; literature for related esters often shows negative rotation for S-isomers in non-polar solvents).

Physicochemical Properties

The acid is a crystalline solid at room temperature, though often handled as its methyl or ethyl ester liquid during intermediate processing to prevent self-esterification (oligomerization).

Property	Value / Characteristic
Physical State	White to off-white crystalline powder
Melting Point	45–50 °C (Low-melting solid)
Boiling Point	~265 °C (Predicted at 760 mmHg)
pKa	4.52 (Carboxylic acid), 14.2 (Hydroxyl)
Solubility	Soluble in Methanol, Ethanol, DMSO, DCM; Sparingly soluble in water
LogP	0.87 (Lipophilic tail aids membrane permeability)

Synthesis & Production Methodologies

From an application scientist's perspective, the choice of synthesis dictates the impurity profile. The Enzymatic Reduction route is preferred for pharmaceutical applications due to higher enantiomeric excess (ee) and milder conditions compared to metal-catalyzed hydrogenation.

Method A: Biocatalytic Reduction (Preferred)

This method utilizes Ketoreductases (KREDs) to stereoselectively reduce the

-keto ester precursor.

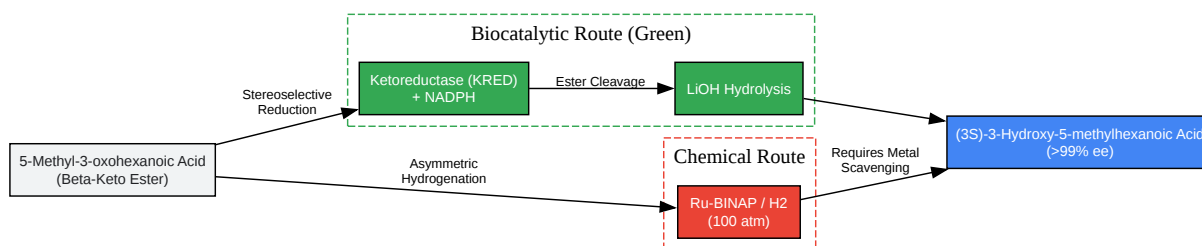
- Substrate: Ethyl 5-methyl-3-oxohexanoate.
- Catalyst: NADPH-dependent KRED (e.g., from *Lactobacillus* or engineered variants).
- Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.
- Outcome: >99% ee of the (S)-hydroxy ester, followed by mild hydrolysis.

Method B: Asymmetric Hydrogenation (Noyori)

Uses Ruthenium-BINAP catalysts. While scalable, it often requires high pressure (

) and rigorous purification to remove heavy metals.

Synthesis Workflow Diagram



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Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes. The biocatalytic route is preferred for higher optical purity and lack of heavy metal contaminants.

Biological Relevance & Applications

Depsipeptide Assembly

(3S)-3-hydroxy-5-methylhexanoic acid serves as a "hydroxy-leucine" equivalent in the solid-phase synthesis of cyclic depsipeptides.[2] It is a key structural motif in:

- Spiruchostatin Analogs: Investigated as Histone Deacetylase (HDAC) inhibitors.[3][4] The hydroxy acid provides the ester linkage essential for the lability and biological activation of the pharmacophore.
- Callipeltin & Papuamide Mimics: Marine-derived peptides often contain this specific -hydroxy moiety, which confers resistance to proteolytic degradation compared to standard peptide bonds.

Pharmaceutical Intermediate (Pregabalin Pathway)

While Pregabalin is a

-amino acid, this hydroxy acid is a valuable chiral reference standard and a precursor for statine-based transition state inhibitors.

- Mechanism: The hydroxyl group mimics the transition state of peptide hydrolysis, making derivatives of this acid potent inhibitors of aspartic proteases (e.g., Renin, HIV protease).

Analytical Characterization

To ensure "Trustworthiness" in your protocols, distinguishing the (S)-enantiomer from the (R)-isomer is non-negotiable.

Protocol: Chiral HPLC Method

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (carbonyl absorption).
- Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H columns (verify with racemic standard).

Protocol: Derivatization for GC-MS

For complex matrices (e.g., fermentation broth), derivatization is required.

- Methylation: Treat with diazomethane or
to form the methyl ester.
- Silylation: Treat with MSTFA to protect the C3-hydroxyl.
- Analysis: GC-MS on a chiral cyclodextrin column (e.g., Cyclosil-B).

Handling & Stability

- Storage: Store at -20°C under argon. The free acid is prone to slow intermolecular esterification (oligomerization) to form polyesters.

- Reconstitution: Always prepare fresh solutions in anhydrous solvents (THF, DCM) immediately prior to coupling reactions.
- Safety: Irritant to eyes and skin. Use standard PPE.

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